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L-ALANINE-N-FMOC (1-13C)

Cat. No.: B1580353
M. Wt: 312.33
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Description

Role of N-Fmoc Protection in Facilitating Complex Peptide and Protein Synthesis

The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a crucial component in the synthesis of peptides and proteins. wikipedia.org It serves as a temporary protecting group for the amine (N-terminus) of an amino acid. wikipedia.org This protection is vital during peptide synthesis to prevent unwanted side reactions and to ensure that the amino acids are linked together in the correct sequence. d-nb.info

The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its easy removal with a weak base, typically piperidine (B6355638). wikipedia.orgtotal-synthesis.com This "base-lability" allows for a gentle deprotection process that does not harm the growing peptide chain or the acid-sensitive linkers that attach it to the solid support. wikipedia.orgtotal-synthesis.com This orthogonal strategy, where the protecting group is removed under conditions different from those used to cleave the final peptide from the resin, is a cornerstone of modern peptide chemistry. fishersci.ca

Significance of Site-Specific 1-¹³C Isotopic Enrichment in L-Alanine for Research Applications

The specific placement of a ¹³C isotope at the first carbon position (the carboxyl carbon) of L-alanine provides a precise probe for a variety of research applications. This site-specific labeling allows for detailed tracking of the carboxyl group through biochemical reactions.

In proteomics, L-ALANINE-N-FMOC (1-13C) is used to synthesize isotopically labeled peptides, which serve as internal standards for highly accurate protein quantification by mass spectrometry. isotope.comisotope.com In metabolic flux analysis, the ¹³C label enables researchers to follow the flow of carbon atoms through central metabolic pathways like glycolysis and the citric acid cycle. creative-proteomics.com By analyzing the distribution of the ¹³C label in downstream metabolites, scientists can quantify the activity of these pathways under different conditions. nih.gov Furthermore, in structural biology, the ¹³C label provides a specific signal in NMR spectroscopy, aiding in the determination of protein and peptide structures and dynamics. isotope.comiaea.org

Historical Trajectory and Evolution of Isotopic Labeling Methodologies in Biomolecular Studies

The use of isotopes as tracers in biochemical research dates back to the pioneering work of physicians and scientists like Rudolph Schoenheimer in the 1930s. nih.gov Early research primarily utilized radioisotopes. However, the development of mass spectrometry and the desire to study elements without suitable radioisotopes, like nitrogen and oxygen, led to the increased use of stable isotopes. nih.gov

The post-war era saw a surge in the use of radioisotopes like tritium, but stable isotopes remained crucial for specific metabolic studies. nih.gov The advent of high-resolution NMR spectroscopy and advanced mass spectrometry techniques in the latter half of the 20th century significantly expanded the applications of stable isotope labeling. iaea.org A landmark development was the introduction of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in 2002, which revolutionized quantitative proteomics. nih.gov This technique involves growing cells in media containing either normal or heavy isotope-labeled amino acids, allowing for direct comparison of protein abundances between different cell populations.

Today, stable isotope labeling, with compounds like L-ALANINE-N-FMOC (1-13C), is an indispensable tool, enabling detailed investigations into the intricate workings of biological systems, from the level of individual proteins to entire organisms. nih.gov

Data Tables

Table 1: Properties of L-ALANINE-N-FMOC (1-¹³C)

PropertyValueSource
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C, Fmoc-Ala-OH (1-¹³C) sigmaaldrich.comalfa-chemistry.com
CAS Number 202326-53-2 isotope.comsigmaaldrich.comalfa-chemistry.com
Molecular Formula CH₃CH(NH-Fmoc)¹³CO₂H sigmaaldrich.comalfa-chemistry.com
Molecular Weight ~312.3 g/mol sigmaaldrich.comalfa-chemistry.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Appearance Solid isotope.com
Storage Temperature 2-8°C isotope.comsigmaaldrich.com

Table 2: Applications of L-ALANINE-N-FMOC (1-¹³C) in Research

Application AreaDescriptionKey TechniquesSource
Proteomics Synthesis of isotope-labeled peptides for use as internal standards in quantitative mass spectrometry.Mass Spectrometry (MS) isotope.comisotope.com
Metabolic Flux Analysis Tracing the flow of carbon atoms through central metabolic pathways.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) creative-proteomics.comnih.gov
Biomolecular NMR Aiding in the determination of protein and peptide structure and dynamics.Nuclear Magnetic Resonance (NMR) Spectroscopy isotope.comiaea.org
Peptide Synthesis Used as a building block in the solid-phase synthesis of isotopically labeled peptides.Solid-Phase Peptide Synthesis (SPPS) d-nb.infoanaspec.com

Properties

Molecular Weight

312.33

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Quality Control for L Alanine N Fmoc 1 13c

Strategies for the Isotope-Specific Synthesis of L-Alanine (1-13C) Precursors

The synthesis of L-Alanine (1-¹³C) is the foundational step, requiring methods that ensure high isotopic enrichment at the specific C1 position.

Chemical Pathways for Carboxyl Carbon (C1) Enrichment

Chemical synthesis routes are paramount for achieving site-specific isotopic labeling. One common approach involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), which introduces the labeled carbon that will ultimately become the carboxyl group of the amino acid. nih.gov Another established method is the enzymatic synthesis, which can offer high stereoselectivity. For instance, the conversion of appropriately labeled starting materials into a cinnamic acid derivative, followed by ammonia (B1221849) addition catalyzed by an enzyme like phenylalanine ammonia lyase, has been demonstrated for other amino acids and illustrates a potential pathway. tandfonline.com For alanine (B10760859), a key precursor is pyruvate (B1213749). nih.gov Isotope labeling studies in microorganisms have shown that the carbon from [1-¹³C] glucose can be incorporated into the C1 position of pyruvate, a direct precursor to alanine. frontiersin.org

Starting Materials and Reagents for Isotopic Incorporation

The selection of starting materials is dictated by the chosen synthetic pathway. Key reagents for chemical synthesis include:

¹³C-labeled precursors: Potassium cyanide (K¹³CN) is a common source for the carboxyl carbon. nih.gov

Amino group source: Ammonia or other nitrogen-containing reagents are used to form the alpha-amino group. acs.org

Stereoselective catalysts: Chiral catalysts may be employed to ensure the production of the desired L-enantiomer.

For enzymatic or biosynthetic routes, the primary labeled substrates often include:

¹³C-labeled glucose: Serves as a carbon source in microbial fermentation, leading to labeled pyruvate. pnas.org

¹³C-labeled pyruvate: Can be directly used in enzymatic reactions.

Fmoc-Protection Chemistry for L-Alanine (1-13C)

Once L-Alanine (1-¹³C) is synthesized, the amino group must be protected with the Fmoc group to render it suitable for solid-phase peptide synthesis (SPPS).

Reaction Conditions and Optimization for N-Fmoc Derivatization

The N-Fmoc derivatization is typically achieved by reacting L-Alanine (1-¹³C) with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. nih.govjasco-global.com The reaction is often carried out in a solvent mixture, such as aqueous acetonitrile (B52724) or a borate (B1201080) buffer, to ensure the solubility of both the amino acid and the Fmoc reagent. nih.govoup.com Optimization of reaction parameters such as pH, temperature, and reaction time is crucial to maximize the yield of the desired N-Fmoc product and minimize side reactions. nih.gov For instance, a higher pH generally favors the reaction, but can also lead to the hydrolysis of the Fmoc reagent. oup.com The reaction time is also a critical factor, with studies showing that a one-hour reaction can be optimal for Fmoc derivatization. nih.gov

Analytical Verification of Isotopic Enrichment and Chemical Purity Post-Synthesis

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final L-ALANINE-N-FMOC (1-13C) product. creative-peptides.comnih.gov

Table 1: Analytical Techniques for Quality Control

Analytical TechniquePurposeKey Parameters Measured
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment. mdpi.comMass-to-charge (m/z) ratio, isotopic distribution. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy To verify the chemical structure and the position of the ¹³C label. Chemical shifts, coupling constants.
High-Performance Liquid Chromatography (HPLC) To determine the chemical and chiral purity. creative-peptides.comnih.govRetention time, peak area.
Optical Rotation To confirm the stereochemistry (L-enantiomer). sigmaaldrich.comSpecific rotation.

The isotopic purity is a critical parameter, with suppliers often guaranteeing a minimum of 98% or 99% ¹³C enrichment. isotope.comsigmaaldrich.comsigmaaldrich.com Chemical purity is also typically specified to be at least 98%. isotope.comisotope.comisotope.com Certificates of Analysis (COA) provide detailed information on the results of these quality control tests. sigmaaldrich.com

Mass Spectrometry Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the isotopic purity of L-ALANINE-N-FMOC (1-13C). The primary goal is to verify that the compound has the correct mass shift corresponding to the incorporation of a single ¹³C atom and to quantify the percentage of molecules that are correctly labeled. nih.gov

High-resolution mass spectrometry (HRMS), often utilizing technologies like orbital ion traps, provides the precision and accuracy required to distinguish between the unlabeled compound and its ¹³C-labeled counterpart. acs.org The mass difference between ¹²C and ¹³C is approximately 1.00335 atomic mass units (amu). HRMS can easily resolve the isotopic peaks and determine the enrichment level. For L-ALANINE-N-FMOC (1-13C), the analysis will show a mass shift of M+1, confirming the presence of the single heavy isotope. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) can be employed to further confirm the label's location, although NMR is the primary method for site-specific verification. In an MS/MS experiment, the parent ion corresponding to the labeled compound is isolated and fragmented. Analysis of the fragment ions can help confirm that the ¹³C atom is part of the carboxyl group, as fragments containing this group will exhibit the corresponding mass shift.

The isotopic purity is a critical parameter, with commercial suppliers typically guaranteeing an enrichment of 98-99 atom % ¹³C. isotope.comsigmaaldrich.com This high level of enrichment is necessary to maximize signal in subsequent analyses and to allow for accurate quantification in proteomics studies where labeled peptides are used as internal standards. isotope.comisotope.com

Table 1: Mass Spectrometry Data for L-ALANINE-N-FMOC (1-13C)
ParameterDescriptionExpected Value/Observation
Molecular FormulaChemical formula with isotopic label indicated.CH₃CH(NH-Fmoc)¹³CO₂H
Unlabeled Molecular WeightMolecular weight of the standard compound.~311.32 g/mol
Labeled Molecular WeightMolecular weight of the ¹³C-labeled compound.~312.32 g/mol sigmaaldrich.com
Mass ShiftThe observed increase in mass due to the isotope.M+1 sigmaaldrich.com
Isotopic PurityThe percentage of molecules containing the ¹³C isotope at the specified position.≥98% isotope.com

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Labeling Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the site-specific placement of the isotopic label in L-ALANINE-N-FMOC (1-13C). While MS confirms that the label is present, ¹³C NMR provides direct evidence of its precise atomic location. sigmaaldrich.com

For peptides synthesized using Fmoc solid-phase chemistry, the incorporation of a site-specifically labeled amino acid requires the use of the corresponding Fmoc-protected building block. sigmaaldrich.com In the case of L-ALANINE-N-FMOC (1-13C), the label is on the carbonyl carbon of the alanine residue.

A one-dimensional ¹³C NMR spectrum of the compound will show a highly intense signal in the carbonyl region of the spectrum (typically ~170-180 ppm). The intensity of this peak, relative to the natural abundance ¹³C signals from other carbons in the molecule (like those in the Fmoc group), provides unambiguous confirmation of enrichment at the C-1 position. Heteronuclear correlation experiments, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum, can further confirm the position by showing correlations between the ¹³C-labeled carbonyl carbon and nearby protons (e.g., the alpha-proton).

This verification is crucial for applications in biomolecular NMR, where the ¹³C-labeled carbonyl can be used as a probe to measure distances or study protein dynamics and interactions. sigmaaldrich.comeurisotop.com The specific placement of the label ensures that the structural and dynamic information obtained is correctly assigned to a precise location within the biomolecule.

Table 2: Comparison of Isotopically Labeled Fmoc-L-Alanine Variants
Compound NameLabel PositionTypical Isotopic PurityPrimary Application Focus
L-ALANINE-N-FMOC (1-13C)C-1 (Carbonyl) isotope.com99% isotope.comsigmaaldrich.comBackbone tracing and distance measurements in NMR. sigmaaldrich.com
L-ALANINE-N-FMOC (2-13C)C-2 (Alpha-carbon) eurisotop.com99% eurisotop.comStudying protein backbone dynamics.
L-ALANINE-N-FMOC (3-13C)C-3 (Beta-carbon/Methyl) eurisotop.com99% eurisotop.comSide-chain analysis and protein folding studies.
L-ALANINE-N-FMOC (13C3)Uniformly labeled (C1, C2, C3) isotope.com97-99% isotope.comeurisotop.comFull residue assignment in complex spectra.

Applications in Structural Biology and Dynamics Via Advanced Nuclear Magnetic Resonance Nmr Spectroscopy

Elucidation of Peptide and Protein Conformation through ¹³C NMR

The introduction of a ¹³C label at a specific site, such as the carbonyl carbon of an alanine (B10760859) residue, significantly aids in determining the three-dimensional structure of peptides and proteins. This isotopic enrichment overcomes the low natural abundance of ¹³C (approximately 1.1%), enhancing the sensitivity of NMR experiments and enabling the measurement of structural parameters that would otherwise be inaccessible. nih.gov

In NMR spectroscopy, the chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the protein's conformation. For larger proteins, NMR spectra can become exceedingly complex due to severe signal overlap. portlandpress.comnih.gov Introducing a ¹³C label at a specific position, such as the alanine carbonyl carbon, helps to alleviate this spectral congestion. portlandpress.com

By using multidimensional heteronuclear NMR experiments (e.g., HNCO), it is possible to correlate the ¹³C carbonyl signal with the signals of its directly bonded amide nitrogen (¹⁵N) and the amide proton (¹H) of the subsequent residue. This provides an unambiguous starting point for sequential resonance assignment, a critical first step in any NMR-based structure determination. The characteristic chemical shift of the alanine carbonyl carbon, further distinguished by its isotopic label, serves as a unique identifier within the complex spectrum.

Table 1: Typical ¹³C Chemical Shifts for Alanine in a Polypeptide Chain. The precise chemical shift is sensitive to the local secondary structure (α-helix, β-sheet) and other environmental factors.
Carbon AtomTypical Chemical Shift Range (ppm)
C' (Carbonyl)175 - 180
Cα (Alpha-carbon)52 - 55
Cβ (Beta-carbon)18 - 22

J-couplings, or scalar couplings, are interactions between nuclear spins that are mediated through chemical bonds. The magnitudes of these couplings, particularly those over three bonds (³J), are strongly dependent on the dihedral (torsion) angle of the central bond, a relationship described by the Karplus equation. acs.org Incorporating a ¹³C label at the carbonyl position of alanine allows for the precise measurement of several key J-couplings that report on the backbone torsion angles φ (phi) and ψ (psi).

For instance, the three-bond coupling between the carbonyl carbon of residue i-1 (C'ᵢ₋₁) and the beta-carbon of residue i (Cβᵢ) is dependent on the φ angle. acs.org Similarly, other couplings involving the labeled carbonyl carbon can provide restraints on the ψ angle. researchgate.net By measuring a set of these J-couplings for the labeled alanine residue and its neighbors, researchers can quantitatively determine the torsion angles and thus define the local backbone conformation with high precision. nih.gov

Table 2: Examples of Three-Bond J-Couplings (³J) Involving the Backbone Carbonyl Carbon and Their Correlation with Torsion Angles.
CouplingCorrelated Torsion AngleTypical Magnitude Range (Hz)Structural Implication
³J(C'ᵢ₋₁, Cβᵢ)φ (phi)0.5 - 4.0Defines the C'ᵢ₋₁-Nᵢ-Cαᵢ-C'ᵢ dihedral angle. acs.org
³J(C'ᵢ, HNᵢ₊₁)ψ (psi)~0 - 2Provides information on the Nᵢ-Cαᵢ-C'ᵢ-Nᵢ₊₁ dihedral angle. researchgate.net

Probing Protein Dynamics and Allostery Using L-ALANINE-N-FMOC (1-¹³C) Derived Constructs

Proteins are not static entities; their function is intrinsically linked to their internal motions, which span a wide range of timescales. nih.gov Allostery, the process by which a binding event at one site affects a distant site in the protein, is often mediated by changes in these dynamics. frontiersin.orgnih.gov A ¹³C label at the alanine carbonyl position serves as an excellent probe for characterizing these motions.

NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions occurring on different timescales. By measuring the relaxation parameters of the ¹³C-labeled carbonyl, one can gain detailed insights into the dynamics of the protein backbone. nih.gov

T₁ (Spin-Lattice Relaxation): This parameter is sensitive to fast motions on the picosecond to nanosecond timescale. T₁ measurements of the carbonyl carbon provide information about the rapid local fluctuations of the polypeptide backbone.

T₂ (Spin-Spin Relaxation): T₂ is sensitive to both fast (ps-ns) and slower (microsecond to millisecond) motions. A decrease in T₂ values can indicate the presence of conformational exchange processes on the µs-ms timescale, which are often functionally important.

T₁ρ (Spin-Lattice Relaxation in the Rotating Frame): This measurement is similar to T₂ but is particularly effective at characterizing motions in the µs-ms range. researchgate.net

Heteronuclear NOE ({¹H}-¹³C Nuclear Overhauser Effect): The NOE provides a measure of the amplitude of the fast (ps-ns) motions of the C'-H bond vector, indicating the local rigidity of the backbone. utoronto.ca

Table 3: ¹³C Relaxation Parameters and Their Interpretation for Protein Backbone Dynamics.
Relaxation ParameterTimescale of Motion ProbedInformation Gained
T₁ (Spin-Lattice)picoseconds - nanoseconds (ps-ns)Characterizes the rate of fast, local bond vector fluctuations. utoronto.ca
T₂ (Spin-Spin)ps-ns and microseconds - milliseconds (µs-ms)Sensitive to both fast local motions and slower conformational exchange. researchgate.net
T₁ρ (Rotating Frame)µs-msProvides detailed information on slower exchange processes, often linked to function. researchgate.net
{¹H}-¹³C NOEps-nsMeasures the amplitude of fast internal motions, indicating flexibility or rigidity. utoronto.ca

In standard solution NMR, the rapid tumbling of molecules averages dipolar couplings to zero. However, by inducing a slight degree of molecular alignment using a dilute liquid crystalline medium, a small, measurable residual dipolar coupling (RDC) can be observed. nih.gov The magnitude of an RDC depends on the orientation of the bond vector (e.g., the C'-N bond) with respect to the external magnetic field. meilerlab.org

Development of Novel NMR Methodologies Utilizing 1-¹³C Alanine Labels

The availability of specifically labeled compounds like L-Alanine-N-FMOC (1-¹³C) has not only enabled the study of complex biological systems but has also spurred the development of new and more powerful NMR methodologies. The introduction of a ¹³C label provides a unique spectroscopic window, free from the overwhelming background signals of naturally abundant ¹²C.

One area of development is in methods for selective and extensive labeling of proteins. meihonglab.com By using ¹³C-labeled precursors and manipulating the metabolic pathways of expression systems, it is possible to incorporate ¹³C labels into specific types of amino acids, including alanine. This simplifies complex NMR spectra and facilitates resonance assignment, which is a critical first step in any structural study. meihonglab.com

In solid-state NMR, new pulse sequences are continually being developed to measure specific structural parameters with higher precision and sensitivity. For example, techniques that recouple the dipolar interactions between ¹³C nuclei are used to measure internuclear distances. The development of these methods relies on the ability to incorporate ¹³C labels at specific sites.

Furthermore, the combination of ¹³C labeling with other isotopes, such as ¹⁵N, opens the door to multi-dimensional NMR experiments that can resolve spectral overlap and provide a wealth of structural constraints. These advanced techniques are essential for tackling larger and more complex biological systems.

The use of ¹³C-labeled substrates in in vivo NMR spectroscopy is another area of active research. nih.gov While not directly using L-Alanine-N-FMOC (1-¹³C) for synthesis, the principles of using ¹³C-labeled metabolites to trace metabolic pathways in living organisms highlight the broader importance of ¹³C labeling in biomedical research.

Applications in Quantitative Proteomics and Peptide Analysis Via Mass Spectrometry Ms

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Peptides and Proteins

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the absolute quantity of a target analyte. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The ratio of the signal from the endogenous (light) analyte to the isotopically labeled (heavy) internal standard is then measured by mass spectrometry. Since the light and heavy forms of the analyte are chemically identical, they behave similarly during sample preparation and analysis, which corrects for variations and losses, leading to highly reliable quantification. nih.gov

Development of L-ALANINE-N-FMOC (1-13C) Derived Internal Standards

L-ALANINE-N-FMOC (1-13C) is a key reagent for the synthesis of stable isotope-labeled peptide internal standards. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine terminus of the alanine (B10760859), allowing for its controlled incorporation into a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). The single ¹³C atom at the carboxyl position introduces a +1 Dalton mass shift compared to the naturally abundant ¹²C-containing peptide.

The synthesis of a target peptide internal standard using L-ALANINE-N-FMOC (1-13C) involves the following general steps:

Peptide Sequence Selection: A unique peptide sequence (proteotypic peptide) that uniquely represents the target protein is chosen.

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, with L-ALANINE-N-FMOC (1-13C) being incorporated at the desired position in the amino acid chain.

Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support and all protecting groups are removed.

Purification and Quantification: The final ¹³C-labeled peptide is purified, typically by high-performance liquid chromatography (HPLC), and its concentration is accurately determined.

This precisely quantified heavy peptide then serves as the internal standard for IDMS experiments.

Methodologies for Targeted Peptide and Protein Quantitation (e.g., SRM/MRM)

Targeted proteomics approaches, such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), are highly sensitive and selective methods for quantifying specific peptides within complex biological mixtures. washington.edu These techniques are typically performed on triple quadrupole mass spectrometers.

In an SRM/MRM experiment, a specific precursor ion (the peptide of interest) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then specific fragment ions (product ions) are selected in the third quadrupole (Q3). The intensity of these specific transitions (precursor-to-product ion pairs) is then measured over time as the sample is introduced into the mass spectrometer, typically via liquid chromatography.

The use of an internal standard synthesized with L-ALANINE-N-FMOC (1-13C) is integral to accurate SRM/MRM-based quantification. The heavy peptide co-elutes with its light counterpart from the liquid chromatography column, and due to their chemical identity, they exhibit the same ionization efficiency and fragmentation pattern. The mass spectrometer, however, can distinguish between them due to the mass difference. By comparing the peak areas of the transitions for the light and heavy peptides, a precise ratio can be determined, and from this, the absolute quantity of the endogenous peptide can be calculated. nih.gov

Table 1: Illustrative SRM Transition Data for a Target Peptide and its ¹³C-Alanine Labeled Internal Standard

Peptide SequencePrecursor m/zProduct IonProduct m/zCollision Energy (V)
VLGA FPVQK472.78 (2+)y7810.4525
VLGA FPVQK472.78 (2+)y6713.4028
VLGA FPVQK472.78 (2+)y5566.3330
VLGA***FPVQK 473.28 (2+)y7811.4525
VLGAFPVQK 473.28 (2+)y6714.4028
VLG**AFPVQK473.28 (2+)y5567.3330

Note: This table presents hypothetical data for illustrative purposes. A* represents the ¹³C-labeled Alanine.

Proteome-Wide Protein Turnover Studies Using Stable Isotope Labeling in Cell Culture (SILAC) Approaches

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used to study protein dynamics, including synthesis and degradation rates, on a proteome-wide scale. thermofisher.com In a typical SILAC experiment, cells are cultured in a medium where one or more essential amino acids are replaced with their heavy stable isotope-labeled counterparts. Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the specificity of the enzyme trypsin, which cleaves after these residues, other labeled amino acids, including ¹³C-labeled Alanine, can be used in specific experimental designs or with alternative proteases.

In a "pulse-SILAC" or dynamic SILAC experiment designed to measure protein turnover, cells are first grown in a "light" medium and then switched to a "heavy" medium containing the labeled amino acid. mdpi.com Samples are then collected at different time points. The rate of incorporation of the heavy label into peptides from a specific protein reflects its synthesis rate, while the rate of disappearance of the light form reflects its degradation rate. By analyzing the "heavy" to "light" ratios of thousands of peptides using mass spectrometry, the turnover rates of a large portion of the proteome can be determined.

Table 2: Illustrative Protein Turnover Data from a Pulse-SILAC Experiment

Protein IDGene NameHalf-life (hours)Synthesis Rate (k_syn)Degradation Rate (k_deg)
P02768ALB4800.00140.0014
P60709ACTB950.00730.0073
P12345XYZ240.02890.0289
Q98765ABC100.06930.0693

Note: This table contains illustrative data to demonstrate the type of results obtained from SILAC protein turnover studies. The specific use of ¹³C-Alanine would depend on the experimental design.

Analysis of Post-Translational Modifications (PTMs) in Labeled Peptides

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and play a critical role in regulating almost all aspects of cell biology. nih.gov Mass spectrometry is a key technology for the identification and quantification of PTMs. youtube.com

The use of stable isotope-labeled peptides, synthesized using reagents like L-ALANINE-N-FMOC (1-13C), is crucial for the accurate quantification of PTMs. Many PTMs are present at very low stoichiometries, making their detection and quantification challenging. By synthesizing a heavy version of a peptide bearing a specific PTM, researchers can create an ideal internal standard.

For example, to quantify the phosphorylation of a specific alanine residue (though less common than serine, threonine, or tyrosine phosphorylation, it can occur), a peptide containing phospho-L-ALANINE-(1-¹³C) could be synthesized. This labeled and modified peptide would then be spiked into a sample digest. By comparing the MS signal of the endogenous phosphopeptide to the labeled standard, the absolute amount of that specific PTM can be determined. This approach is invaluable for studying the dynamics of signaling pathways and other cellular processes regulated by PTMs.

Verification of Peptide Synthesis Fidelity and Impurity Profiling

The quality and purity of synthetic peptides are critical for their use in research and therapeutic applications. Solid-phase peptide synthesis (SPPS) is a robust method, but side reactions and incomplete couplings can lead to the formation of impurities, such as deletion sequences or peptides with protecting groups still attached. sigmaaldrich.com

Incorporating a stable isotope label, such as using L-ALANINE-N-FMOC (1-13C), at a specific position during peptide synthesis can be a tool to assess the fidelity of the synthesis process. By analyzing the final product by mass spectrometry, the presence and abundance of the correctly synthesized peptide containing the ¹³C label can be clearly distinguished from potential byproducts.

For example, if a deletion of the labeled alanine occurs, a species with a mass corresponding to the peptide lacking both the alanine and the ¹³C label will be observed. The mass difference between the intended product and various impurities can be used to identify the nature of the synthesis error. This allows for the optimization of synthesis protocols and ensures the high purity of the final peptide product.

Applications in Metabolic Pathway Elucidation and Metabolic Flux Analysis Mfa

The use of stable isotope-labeled compounds, such as L-ALANINE-N-FMOC (1-13C), is central to the field of metabolic flux analysis (MFA). By introducing a molecule with a heavy isotope of carbon (¹³C) at a specific position, researchers can trace the journey of that carbon atom as it is incorporated into various metabolites. This provides a detailed, quantitative map of metabolic pathway activity. While the FMOC (9-fluorenylmethyloxycarbonyl) group is a protecting group typically used for chemical synthesis and is removed before the compound is used in cellular systems, the ¹³C-labeled L-alanine itself serves as a powerful probe for cellular metabolism.

Integration of L Alanine N Fmoc 1 13c in Advanced Research Systems

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 1-13C Alanine (B10760859)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptide chains on an insoluble resin support. The Fmoc/tBu (tert-butyl) strategy is widely employed due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which provides an orthogonal protection scheme. peptide.com

The incorporation of L-ALANINE-N-FMOC (1-13C) into a peptide sequence follows the standard Fmoc-SPPS protocol without significant deviation. The key to the strategy is precision: the labeled amino acid is introduced at a specific, predetermined position within the peptide chain to act as a reporter.

The general cycle for incorporation is as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edunih.gov This exposes a free amine group.

Activation and Coupling: The L-ALANINE-N-FMOC (1-13C) is pre-activated to form a highly reactive species. This is commonly achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). chempep.com The activated labeled amino acid is then added to the resin, forming a new peptide bond with the exposed amine.

Washing: The resin is thoroughly washed with solvents to remove excess reagents and byproducts, ensuring the purity of the subsequent reaction. uci.edu

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. The site-specific placement of the 1-13C label allows researchers to probe the local environment of that specific alanine residue in the final peptide. nih.gov

StepReagent/SolventPurposeTypical Duration
Swelling N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Prepares the resin for synthesis by solvating the polymer matrix.30-60 min
Fmoc Deprotection 20% Piperidine in DMFRemoves the N-terminal Fmoc group to expose the free amine for the next coupling step.5-20 min
Washing DMF, Isopropanol (IPA), DCMRemoves residual piperidine and byproducts.5-10 min
Coupling L-ALANINE-N-FMOC (1-13C), Activator (e.g., HATU), Base (e.g., DIPEA) in DMFActivates the labeled amino acid and facilitates peptide bond formation.30 min - 2 hrs
Washing DMF, IPA, DCMRemoves excess reagents and byproducts after coupling.5-10 min
Final Cleavage Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS)Cleaves the completed peptide from the resin and removes side-chain protecting groups.1-3 hrs

Interactive Data Table 1: Standard Protocol Parameters for Incorporating L-ALANINE-N-FMOC (1-13C) in SPPS. This table outlines the key steps and reagents in a typical Fmoc-SPPS cycle for introducing the labeled amino acid.

The presence of a single ¹³C isotope at the C-1 position of the alanine residue has a negligible impact on the chemical reactivity and, consequently, the coupling efficiency during SPPS. The kinetic isotope effect (KIE) for carbon-13 in this context is insignificant, meaning the rate of the peptide bond formation is virtually identical to that of its unlabeled ¹²C counterpart.

Research findings indicate that the primary factors affecting coupling efficiency are:

Steric Hindrance: Bulky amino acids adjacent to the coupling site can slow down the reaction.

Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin, making the N-terminus inaccessible and hindering further couplings. nih.gov

Difficult Sequences: Certain amino acid sequences are known to be problematic, leading to incomplete reactions.

The isotopic label itself does not contribute to these issues. Therefore, standard coupling protocols, including the choice of activating reagents and reaction times, are fully applicable for L-ALANINE-N-FMOC (1-13C). chempep.comresearchgate.net Monitoring the completion of the coupling reaction using standard methods like the Kaiser test is sufficient to ensure efficient peptide elongation. chempep.com

Recombinant Protein Expression with Isotopic Labeling Strategies

While L-ALANINE-N-FMOC (1-13C) is designed for chemical synthesis, isotopic labeling in recombinant protein expression relies on providing labeled precursors to living cells or cell-free extracts. The Fmoc protecting group is not compatible with biological protein synthesis machinery, as ribosomes require free amino acids charged to their cognate tRNAs. Therefore, for recombinant methods, unprotected L-Alanine (1-¹³C) or its metabolic precursors are used.

To achieve efficient and cost-effective isotopic labeling in cell-based systems like E. coli, a minimal medium is required. This medium contains only the essential components for cell growth, forcing the organism to synthesize its amino acids from a single, isotopically labeled carbon source. rsc.orgnih.gov

The design strategy involves:

A Single Labeled Carbon Source: [U-¹³C]-glucose is commonly used as the sole carbon source. The bacteria's metabolic pathways break down the labeled glucose and use the ¹³C atoms to build all necessary metabolites, including alanine. rsc.org

A Labeled Nitrogen Source: For dual labeling, ¹⁵NH₄Cl is used as the sole nitrogen source. nih.gov

Essential Salts and Minerals: A base medium, such as M9, provides the necessary inorganic salts (phosphates, sodium, potassium) and trace elements required for growth.

Deuterated Solvent: For NMR studies of large proteins, the medium is often prepared in deuterium (B1214612) oxide (D₂O) to reduce background proton signals. whiterose.ac.uk

Alternatively, for residue-specific labeling, the minimal medium can be supplemented with the desired labeled amino acid (e.g., L-Alanine (1-¹³C)) while providing all other 19 amino acids in their unlabeled form to prevent isotopic scrambling. rsc.org

ComponentConcentrationPurposeIsotopic Labeling Strategy
Carbon Source 2-4 g/LProvides carbon backbone for all biomolecules.Use [U-¹³C]-glucose for uniform labeling.
Nitrogen Source 1 g/LProvides nitrogen for amino acids and nucleotides.Use ¹⁵NH₄Cl for uniform ¹⁵N labeling.
M9 Salts (5x) 200 mL/LProvides essential phosphate (B84403), sodium, and potassium ions.N/A
MgSO₄ 2 mMEssential cofactor for enzymes.N/A
CaCl₂ 0.1 mMImportant for cell wall stability and signaling.N/A
Solvent To 1 LThe medium for cell growth.Use D₂O for perdeuteration.

Interactive Data Table 2: Composition of a Typical M9 Minimal Medium for Isotopic Labeling in E. coli. This table details the components used to prepare a minimal medium designed for producing isotopically enriched recombinant proteins.

Cell-free protein synthesis (CFPS) offers an open environment that allows for precise control over reaction components, making it highly suitable for isotopic labeling. nih.govyoutube.com However, as with cell-based systems, the Fmoc-protected version of alanine cannot be used. Instead, the system is supplied with unprotected labeled amino acids or their precursors.

A key advantage of CFPS is the ability to use precursors that are closer to the final amino acid, reducing metabolic scrambling. For instance, to specifically label alanine, leucine, and valine methyl groups, a CFPS system can be supplied with 3-¹³C-pyruvate. nih.gov The enzymatic machinery present in the cell extract converts the labeled pyruvate (B1213749) into labeled alanine. nih.govcopernicus.org This approach is highly efficient and minimizes the consumption of expensive labeled materials. nih.gov

The setup for a typical CFPS reaction for labeling includes:

Cell Extract: Contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translational machinery (e.g., from E. coli, wheat germ, or rabbit reticulocytes). nih.gov

Energy Source: An ATP regeneration system (e.g., creatine (B1669601) phosphate and creatine kinase) is required to power the synthesis. openaccessjournals.com

Labeled Precursor: A specific labeled compound, such as L-Alanine (1-¹³C) or 3-¹³C-pyruvate, is added to the reaction mix.

DNA Template: A linear PCR product or plasmid DNA encoding the protein of interest.

This method has proven effective for producing selectively labeled proteins for NMR analysis, with labeling efficiencies often exceeding 70-85%. nih.gov

Biosynthesis of Complex Natural Products with Labeled Precursors

Tracing the metabolic pathways involved in the biosynthesis of natural products is a fundamental challenge in biochemistry. Feeding experiments with stable isotope-labeled precursors are a powerful technique to elucidate these pathways. nih.gov In this context, a precursor like L-Alanine (1-¹³C) (without the Fmoc group) can be administered to an organism (e.g., a plant or bacterium), and its incorporation into a final natural product can be tracked by MS or NMR.

This approach allows researchers to answer key questions about a biosynthetic pathway:

Is L-alanine a direct precursor for the target molecule?

Which specific atoms from L-alanine are incorporated into the final structure?

What enzymatic transformations (e.g., decarboxylation, transamination) does L-alanine undergo?

A notable study used stable isotope-labeled precursors in tea plants (Camellia sinensis) to investigate the biosynthesis of L-theanine. nih.gov By feeding labeled L-alanine, the researchers discovered that it is not a direct precursor of the ethylamine (B1201723) moiety as previously thought, but rather serves as a precursor for L-glutamate, which is then involved in L-theanine synthesis. nih.gov This demonstrates the power of isotopic labeling to refine and correct proposed biosynthetic models.

Natural ProductProducing OrganismLabeled Precursor UsedResearch Finding
L-Theanine Camellia sinensis (Tea Plant)L-Alanine (¹³C, ¹⁵N labeled)Revealed that L-alanine is converted to L-glutamate, not directly to ethylamine, en route to L-theanine. nih.gov
Phenylalanine E. coli2-¹³C-glycerolProduced phenylalanine with ¹³C incorporation at specific positions (Cα, Cγ, Cε) for NMR studies. nih.gov
Various Amino Acids Bacillus subtilis¹³C-bicarbonateTraced the incorporation of CO₂ into the tricarboxylic acid cycle and subsequent amino acid synthesis. researchgate.net

Interactive Data Table 3: Examples of Labeled Precursors in the Study of Natural Product Biosynthesis. This table provides examples of how labeled compounds, including derivatives of L-alanine, are used to investigate metabolic pathways in various organisms.

Theoretical and Computational Approaches Complementing 13c Studies of L Alanine N Fmoc 1 13c Derivatives

Quantum Mechanical Calculations of ¹³C Chemical Shifts and Coupling Constants

Quantum mechanical (QM) calculations have become instrumental in predicting and interpreting the nuclear magnetic resonance (NMR) parameters of molecules, including ¹³C chemical shifts and coupling constants. researchgate.net For derivatives of L-alanine, these calculations provide a powerful link between the three-dimensional structure and the observed NMR spectrum.

Recent advancements in ab initio and density functional theory (DFT) methods allow for the accurate prediction of ¹³C chemical shielding tensors. researchgate.netillinois.edu These tensors are sensitive to the local electronic environment of the ¹³C nucleus, which is influenced by factors such as peptide backbone torsion angles (φ, ψ), side-chain conformation, and intermolecular interactions. illinois.eduillinois.edu By calculating the shielding for a range of possible conformations of an L-ALANINE-N-FMOC derivative, researchers can generate "shielding surfaces." illinois.edu These surfaces can then be used to:

Confirm Resonance Assignments: Calculated chemical shifts help in the unequivocal assignment of signals in complex ¹³C NMR spectra.

Refine Molecular Structures: By comparing experimentally measured chemical shifts with calculated values, it is possible to deduce the most probable conformation of the molecule in solution or in the solid state. illinois.edu

Understand Substituent Effects: QM calculations can precisely quantify how the bulky N-Fmoc protecting group influences the electronic structure and, consequently, the ¹³C chemical shifts of the alanine (B10760859) backbone and methyl carbons.

Studies on alanine-containing peptides have demonstrated a strong correlation between theoretically computed shielding tensor elements and experimentally determined chemical shifts, often with a root-mean-square error of only a few parts per million (ppm). illinois.edu This predictive power is crucial for interpreting subtle changes in ¹³C NMR spectra that arise from conformational dynamics or interactions with other molecules.

Table 1: Representative Theoretical vs. Experimental ¹³C Chemical Shift Correlation Note: This table is illustrative, based on typical findings in the literature for alanine derivatives. Specific values for L-ALANINE-N-FMOC (1-¹³C) would require dedicated calculations.

Carbon AtomExperimental δ (ppm)Calculated σ (ppm)Correlation
Carbonyl (C1)~176Varies with conformationHigh
Alpha-Carbon (Cα)~50Varies with conformationHigh
Beta-Carbon (Cβ)~19Varies with conformationHigh

Computational Modeling for Metabolic Flux Analysis and Network Reconstruction

L-ALANINE-N-FMOC (1-¹³C) serves as a tracer for ¹³C-based metabolic flux analysis (¹³C-MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govfrontiersin.org The core of ¹³C-MFA lies in computational modeling, which translates the isotopic labeling patterns of metabolites into a comprehensive map of cellular metabolism. researchgate.net

The process typically involves the following steps:

Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, such as [1-¹³C]alanine. The ¹³C label is incorporated into various downstream metabolites through interconnected biochemical reactions. frontiersin.org

Isotopomer Analysis: The distribution of ¹³C within key metabolites (e.g., amino acids, organic acids) is measured using techniques like mass spectrometry (MS) or NMR spectroscopy. frontiersin.org For instance, if [1-¹³C]alanine is metabolized, the label can appear in pyruvate (B1213749), lactate, and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Metabolic Network Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model represents all the biochemical reactions, substrates, and products. researchgate.net

Flux Estimation: Computational algorithms are used to estimate the metabolic fluxes that best explain the experimentally measured isotopomer distributions. unt.edu The model simulates the flow of the ¹³C label through the network for a given set of fluxes and minimizes the difference between the simulated and measured labeling patterns. researchgate.netvanderbilt.edu

This approach allows researchers to investigate how metabolic pathways are rewired in different physiological states, such as in cancer cells or in response to drug treatment. frontiersin.orgvanderbilt.edu Using [1-¹³C]alanine can provide specific insights into pathways involving pyruvate metabolism, gluconeogenesis, and the TCA cycle.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics Interpretation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like L-ALANINE-N-FMOC (1-¹³C), MD simulations provide invaluable insights into its conformational landscape and dynamic behavior in solution, which are often inaccessible by experimental methods alone. core.ac.uk

By simulating the molecule in a virtual box of solvent molecules (e.g., water), MD can:

Explore Conformational Space: The simulations generate a large ensemble of thermally accessible conformations, revealing the preferred shapes of the molecule and the transitions between them. core.ac.ukbiorxiv.org This is particularly important for understanding the influence of the large, semi-rigid Fmoc group on the flexibility of the alanine residue.

Interpret NMR Data: The ensemble of conformations from an MD simulation can be used to calculate average NMR parameters, such as chemical shifts and coupling constants. This provides a more realistic comparison with experimental data, which also represents an average over many conformations.

Analyze Solvent Effects: MD simulations explicitly model the interactions between the solute and solvent molecules, helping to understand how the solvent environment affects the molecule's structure and dynamics.

Different force fields—the sets of parameters used to describe the potential energy of the system—can be employed to model the interactions. fu-berlin.de Comparing results from simulations with different force fields can provide a measure of the robustness of the computational predictions. nih.gov Enhanced sampling techniques can also be combined with MD to explore larger-scale conformational changes that occur on longer timescales. nih.gov

Development of Software Tools for Data Analysis in Isotopic Tracing Experiments

The complexity and volume of data generated in ¹³C isotopic tracing experiments necessitate the use of specialized software tools for efficient and accurate analysis. researchgate.netdntb.gov.ua These tools form a critical bridge between raw experimental data and meaningful biological insights, such as metabolic flux maps.

A variety of open-source and commercial software packages have been developed to support the entire workflow of ¹³C-MFA, from experimental design to data interpretation. nih.govmdpi.com

Table 2: Examples of Software Tools for Isotopic Tracing Data Analysis

Software NamePrimary Function(s)Key Features
IsoDesign Optimizes the design of ¹³C labeling experiments. researchgate.netHelps select the optimal isotopic tracer composition to maximize the precision of flux estimates. researchgate.net
iMS2Flux Automates the processing of mass spectrometry data. researchgate.netCorrects for natural isotope abundance, handles large datasets, and formats data for flux analysis software. researchgate.net
MetaboLabPy Processes NMR data for metabolomics and metabolic tracing. mdpi.comIncludes algorithms to analyze NMR tracing data and can integrate it with GC-MS data. mdpi.com
13CFLUX2 / OpenFLUX Performs metabolic flux estimation. researchgate.netUses mathematical algorithms to fit labeling data to a metabolic model and calculate flux distributions. researchgate.net
Garuda Platform Provides an integrated workflow for isotope tracing. dntb.gov.uanih.govConnects various "gadgets" for natural isotope correction, fractional labeling calculation, and data mapping without manual data conversion. dntb.gov.uanih.gov

These software tools streamline data processing, reduce the potential for manual error, and make sophisticated analyses like ¹³C-MFA more accessible to a broader range of researchers. researchgate.net They provide essential infrastructure for converting the isotopic information from tracers like L-ALANINE-N-FMOC (1-¹³C) into quantitative models of cellular metabolism.

Future Directions and Emerging Research Frontiers

Advancements in Spectroscopic Instrumentation for Enhanced Resolution and Sensitivity

The utility of L-ALANINE-N-FMOC (1-13C) is directly amplified by progress in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary challenge in ¹³C NMR is its low intrinsic sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H. ceitec.cz However, the use of ¹³C-labeled compounds like L-ALANINE-N-FMOC (1-13C) circumvents the natural abundance issue. Ongoing advancements focus on further boosting sensitivity and resolution. The development of cryoprobes has significantly reduced measurement times. ceitec.cz New techniques in cross-polarization, such as adiabatic demagnetization/remagnetization, have demonstrated the potential to provide substantial signal enhancements for ¹³C NMR in amino acids, promising faster data acquisition. rsc.org These improvements are critical for studying larger proteins and complex biological systems where the labeled alanine (B10760859) might be present in low concentrations.

Mass Spectrometry (MS): High-resolution mass spectrometers, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, have revolutionized the analysis of isotopically labeled molecules. acs.orgnih.gov These technologies offer high mass accuracy and resolving power, enabling the precise quantification of ¹³C incorporation into peptides and proteins. acs.orgescholarship.org Tandem mass spectrometry (MS/MS) techniques, including higher-energy collisional dissociation (HCD) and collision-induced dissociation (CID), allow for the fragmentation of peptides, providing information on the location of the isotopic label within the amino acid sequence. acs.orgnih.gov This level of detail is invaluable for metabolic flux analysis and quantitative proteomics. nih.govcreative-proteomics.com The ability to resolve and accurately measure the mass difference between labeled and unlabeled peptide fragments is fundamental to the application of L-ALANINE-N-FMOC (1-13C). nih.gov

Table 1: Impact of Advanced Instrumentation on L-ALANINE-N-FMOC (1-13C) Analysis

Instrument/Technique Key Advancement Benefit for ¹³C-labeled Alanine Analysis
NMR Cryoprobes Reduced thermal noise Significant reduction in measurement time for ¹³C spectra. ceitec.cz
High-Resolution MS High mass accuracy and resolving power (>100,000) Accurate quantification of ¹³C isotopologues in complex peptide mixtures. acs.orgnih.govescholarship.org
Tandem MS (HCD/CID) Controlled peptide fragmentation Precise localization of the ¹³C label within a peptide sequence. acs.orgnih.gov

Synergistic Applications of Multi-Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N, ²H)

While single ¹³C labeling is powerful, the combination of multiple stable isotopes provides a multi-dimensional view of biological systems. The synthesis of peptides using precursors like L-ALANINE-N-FMOC (1-13C) alongside amino acids labeled with ¹⁵N and deuterium (B1214612) (²H) opens up sophisticated analytical avenues.

In quantitative proteomics, this "triple labeling" strategy is invaluable. nih.govoup.com For instance, different experimental conditions can be encoded with unique isotopic signatures, allowing for multiplexed analysis in a single mass spectrometry run. nih.gov

In structural biology, particularly for larger proteins, perdeuteration (labeling with ²H) combined with ¹³C and ¹⁵N labeling is a common strategy in NMR. nih.gov Deuteration simplifies complex proton spectra and slows down relaxation processes, leading to sharper signals and allowing for the study of higher molecular weight systems. researchgate.net The specific incorporation of a ¹³C label from L-ALANINE-N-FMOC (1-13C) within a deuterated, ¹⁵N-labeled protein can provide specific structural restraints and probe local dynamics at the alanine residue. nih.govsigmaaldrich.com Sparse labeling, where only specific amino acid types are isotopically enriched, is another effective strategy for simplifying spectra and is particularly useful for proteins expressed in mammalian cells where uniform labeling can be costly and challenging. acs.orgnih.gov

Table 2: Multi-Isotopic Labeling Strategies and Their Applications

Isotope Combination Technique Application Rationale
¹³C, ¹⁵N Mass Spectrometry Quantitative Proteomics (e.g., SILAC) Allows for relative or absolute quantification of proteins between different cell states. nih.govreading.ac.uk
¹³C, ¹⁵N, ²H NMR Spectroscopy Structural analysis of large proteins ²H labeling reduces spectral complexity and improves relaxation properties, enhancing signal quality. nih.govresearchgate.net
¹³C, ¹⁵N (Sparse Labeling) NMR & Mass Spectrometry Analysis of proteins in eukaryotic systems Reduces the complexity of spectra and metabolic scrambling while being more cost-effective than uniform labeling. acs.orgnih.gov

Expansion into Novel Biological Systems and Biomedical Research Questions

The application of ¹³C-labeled amino acids is expanding beyond fundamental biochemistry into more complex biological systems and translational research.

Metabolic Flux Analysis (MFA): ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to map the flow of carbon through metabolic networks. creative-proteomics.com13cflux.net By introducing a ¹³C-labeled substrate like ¹³C-alanine (or its precursors like ¹³C-glucose or ¹³C-pyruvate) to cells or organisms, researchers can trace the incorporation of the label into various metabolites. creative-proteomics.commdpi.com This provides a quantitative understanding of pathway activity, which is crucial for metabolic engineering and for understanding disease states. 13cflux.netvanderbilt.edu For example, ¹³C tracing has been instrumental in elucidating the metabolic reprogramming that occurs in cancer cells. vanderbilt.edueurisotop.com Studies have used ¹³C-labeled nutrients to probe metabolic activity in intact tumors in both animal models and human subjects, providing insights into glycolysis, the TCA cycle, and amino acid synthesis. springernature.com

Biomedical Research: The unique metabolic profiles of cancer cells have made labeled amino acids valuable tools for cancer research and diagnostics. nih.gov For instance, radiolabeled alanine derivatives are being explored as potential tumor imaging agents for Positron Emission Tomography (PET). snmjournals.orgnih.gov While L-ALANINE-N-FMOC (1-13C) itself is not a direct imaging agent due to the non-radioactive nature of ¹³C, it is essential for synthesizing peptide standards used in mass spectrometry-based studies that complement these imaging techniques by providing detailed analysis of tumor metabolism. Such studies can help identify metabolic phenotypes associated with different cancer subtypes and their response to therapy. nih.govsnmjournals.org

Development of Next-Generation Labeled Precursors and Peptide Reagents

The accessibility and versatility of labeled compounds are critical for their widespread use. Research is ongoing to develop more efficient and cost-effective methods for producing labeled precursors and to create novel peptide reagents.

Synthesis of Labeled Precursors: The synthesis of Fmoc-protected amino acids is a well-established field, with standard procedures for protecting the amino group of L-alanine. chemicalbook.comnih.gov Advances in synthetic chemistry continue to improve the efficiency and reduce the cost of producing isotopically labeled starting materials. nih.gov Furthermore, biological methods are being developed to produce labeled amino acids from inexpensive ¹³C-labeled precursors. For example, cell-free protein synthesis (CFPS) systems are being harnessed to produce proteins with selectively ¹³C-labeled amino acids. researchgate.netnih.gov These systems are efficient and use the labeled precursors sparingly, making them a cost-effective alternative to traditional in-cell expression. nih.govthermofisher.comnih.govyale.edu

Novel Peptide Reagents: The Fmoc protecting group is central to modern solid-phase peptide synthesis (SPPS). nih.gov The development of new linkers and synthesis strategies compatible with Fmoc chemistry is expanding the types of labeled peptides that can be created. For example, methods for synthesizing peptide α-thioesters using Fmoc-based chemistry have been developed, enabling the synthesis of proteins and cyclic peptides through native chemical ligation. researchgate.net The availability of high-purity Fmoc-amino acids, including isotopically labeled variants like L-ALANINE-N-FMOC (1-13C), is a direct result of the industrialization of peptide synthesis for therapeutic applications. nih.gov This synergy between basic research and pharmaceutical development will continue to drive the creation of new and more sophisticated labeled peptide reagents.

Q & A

Q. What are the key strategies for synthesizing L-ALANINE-N-FMOC (1-<sup>13</sup>C) with high isotopic purity?

The synthesis typically involves Fmoc-protected alanine precursors labeled at the 1-<sup>13</sup>C position. Enzymatic or chemical methods are employed, using isotopically labeled pyruvate (<sup>13</sup>C) as a precursor in transamination reactions. For example, enzymatic synthesis ensures stereochemical integrity, while chemical methods (e.g., Fmoc chloride coupling) require rigorous purification to remove unlabeled byproducts. Solid-phase peptide synthesis (SPPS) protocols are often adapted for this compound, with isotopic purity verified via <sup>13</sup>C NMR or mass spectrometry .

Q. How can researchers validate the isotopic labeling efficiency of L-ALANINE-N-FMOC (1-<sup>13</sup>C)?

Isotopic enrichment is confirmed using <sup>13</sup>C NMR spectroscopy (e.g., resonance at ~172–176 ppm for the carboxyl group) and high-resolution mass spectrometry (HRMS) . For example, in peptide synthesis, labeled alanine residues show distinct <sup>13</sup>C peaks in NMR spectra compared to unlabeled counterparts. Cross-validation with isotopic ratio measurements (e.g., isotope-ratio mass spectrometry) ensures >99% <sup>13</sup>C incorporation .

Q. What purification methods are optimal for isolating L-ALANINE-N-FMOC (1-<sup>13</sup>C) from reaction mixtures?

Reverse-phase HPLC with C18 columns is widely used, leveraging the hydrophobic Fmoc group for separation. Gradient elution (acetonitrile/water with 0.1% TFA) resolves labeled compounds from unreacted precursors. Post-purification, lyophilization ensures stability. Purity is assessed via analytical HPLC and NMR, with precautions to avoid isotopic dilution during handling .

Advanced Research Questions

Q. How does L-ALANINE-N-FMOC (1-<sup>13</sup>C) enable precise thermodynamic studies in peptide folding?

The <sup>13</sup>C label at the carboxyl group allows site-specific monitoring of backbone dynamics in α-helical or β-sheet structures. For example, in α-hairpin peptides, <sup>13</sup>C-labeled alanine residues are used in <sup>13</sup>C-<sup>15</sup>N REDOR NMR to measure cross-strand coupling and unfolding thermodynamics. This reveals entropy-enthalpy compensation mechanisms in peptide stability .

Q. What experimental challenges arise when integrating L-ALANINE-N-FMOC (1-<sup>13</sup>C) into hyperpolarized metabolic tracing studies?

Hyperpolarized <sup>13</sup>C-labeled alanine derivatives (e.g., ethyl esters) face rapid depolarization and pH-dependent signal decay. Researchers must optimize dissolution dynamics and acquisition parameters (e.g., pulse sequences on 9.4-T NMR spectrometers) to simultaneously track intracellular/extracellular pH and metabolic flux. Signal-to-noise ratios are enhanced using dynamic nuclear polarization (DNP) at cryogenic temperatures .

Q. How can contradictory data from isotopic tracing experiments using L-ALANINE-N-FMOC (1-<sup>13</sup>C) be resolved?

Discrepancies often arise from compartmentalization effects (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution in vivo. To address this, combine compartment-specific inhibitors (e.g., rotenone for mitochondria) with time-resolved LC-MS/MS to quantify label incorporation. For in vitro studies, use controlled buffer systems to minimize pH-induced artifacts in NMR chemical shifts .

Q. What advanced applications exist for L-ALANINE-N-FMOC (1-<sup>13</sup>C) in structural biology?

The compound is critical in site-directed spin labeling (SDSL) for EPR studies of protein dynamics. By incorporating <sup>13</sup>C labels at specific positions, researchers achieve residue-level resolution in analyzing conformational changes. Pairing with <sup>15</sup>N labels (e.g., CLM-818-PK) enables multi-dimensional heteronuclear NMR for studying protein-ligand interactions .

Methodological Best Practices

  • Handling Precautions : Store at -20°C under inert gas (argon) to prevent isotopic exchange. Use gloveboxes for synthesis to avoid moisture-induced hydrolysis of the Fmoc group .
  • Data Interpretation : Normalize <sup>13</sup>C NMR peaks to internal standards (e.g., t-butanol) to account for pH-dependent shifts in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.